molecular formula C23H18FN3O3 B10980976 3-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B10980976
M. Wt: 403.4 g/mol
InChI Key: NTNWDDQMXZXKPI-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzyl group, and a dihydroquinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the methoxybenzyl group: This can be done through a Friedel-Crafts alkylation reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazoline core or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenated benzene derivatives and strong bases or acids can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include targeting specific biological pathways or diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • 3-(4-bromophenyl)-N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • 3-(4-methylphenyl)-N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide imparts unique properties compared to its analogs. Fluorine atoms can influence the compound’s electronic properties, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C23H18FN3O3/c1-30-21-5-3-2-4-16(21)13-25-22(28)15-6-11-19-20(12-15)26-14-27(23(19)29)18-9-7-17(24)8-10-18/h2-12,14H,13H2,1H3,(H,25,28)

InChI Key

NTNWDDQMXZXKPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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